griseusin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

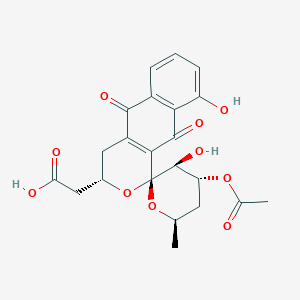

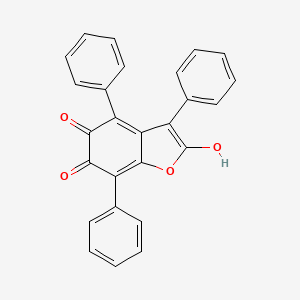

Griseusin B is a benzoisochromanequinone and a member of p-quinones. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

1. Antibiotic Properties

Griseusin B, along with Griseusin A, was first isolated from a strain of Streptomyces griseus and identified as antibiotics with a 5-hydroxy-1, 4-naphthoquinone chromophore. These compounds have shown activity against gram-positive bacteria (Tsuji et al., 1976).

2. Structural Analysis and Synthesis

Griseusin B's structure has been a subject of interest due to its unique spiro-ring system fused with a juglone moiety. This has led to the development of synthetic methodologies to create the Griseusin B framework, aiding in the study of its properties and potential applications (Naysmith & Brimble, 2013).

3. Antitumor Activity

New derivatives of Griseusin B have been studied for their antitumor properties. For instance, 4'-dehydro-deacetylgriseusin A showed significant cytotoxic potency against various cancer cell lines, including mammary cancer and melanoma (He et al., 2007).

4. Computational Analysis of Absolute Configuration

The absolute configurations of several bioactive natural Griseusins, including Griseusin B, were investigated using computational methods. This research aids in understanding the molecular structure and potential reactivity of Griseusin B (Zhu et al., 2014).

5. Comparative Structural Analysis with Other Antibiotics

The structure of Griseusin B has been compared with other antibiotics like Auricin to understand their similarities and differences. This comparison helps in understanding the unique properties of Griseusin B and its potential as an antibiotic (Matulová et al., 2019).

6. Biosynthesis Gene Cluster Analysis

The gene cluster responsible for the biosynthesis of Griseusin B has been studied, providing insights into the genetic and enzymatic pathways involved in its production. This understanding could pave the way for biosynthetic production of Griseusin B and related compounds (Yu et al., 1994).

7. Cytotoxicity and Antibacterial Activity

Studies have demonstrated the strong cytotoxicity of Griseusin derivatives against human tumor cell lines and their antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) (Ding et al., 2012).

8. Enantioselective Synthesis and Bioactivity

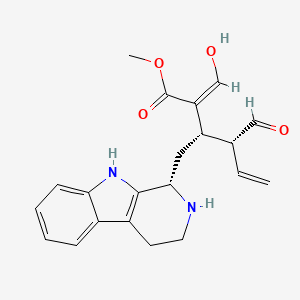

The first enantioselective synthesis of Griseusin A and C, and the impact of the Griseusin tetrahydro-spiropyran ring on bioactivity, have been explored. This research contributes to the understanding of Griseusin B's mechanism of action and structure-activity relationships (Zhang et al., 2015).

9. Activation of Silent Biosynthetic Gene Clusters

Research on activating silent biosynthetic gene clusters for Griseusin production demonstrates the potential for discovering new compounds and understanding their biosynthesis. This could lead to the development of novel Griseusin B derivatives with improved properties (Beck et al., 2021).

10. Genome Analysis for Production Improvement

Genome sequencing and analysis of Streptomyces griseus, the microorganism producing Griseusin B, provide insights into the genetic basis for its production. Understanding the genome can aid in optimizing the production of Griseusin B for therapeutic purposes (Ohnishi et al., 2008).

Propiedades

Nombre del producto |

griseusin B |

|---|---|

Fórmula molecular |

C22H22O10 |

Peso molecular |

446.4 g/mol |

Nombre IUPAC |

2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid |

InChI |

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1 |

Clave InChI |

ZALAFWZWSLVCID-VXUQJGMHSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]([C@@H]([C@@]2(O1)C3=C(C[C@H](O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

SMILES canónico |

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

Sinónimos |

griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |

Origen del producto |

United States |

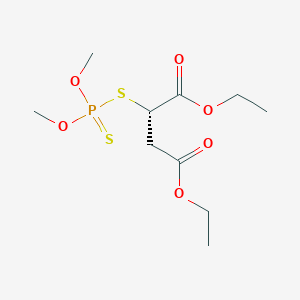

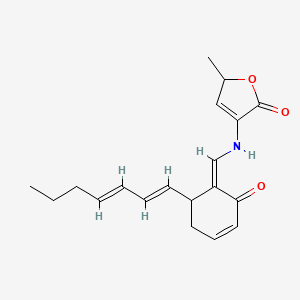

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

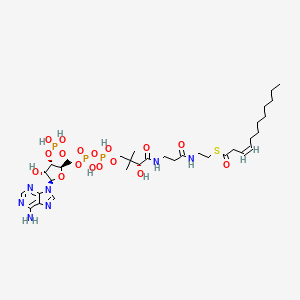

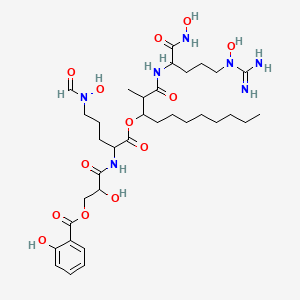

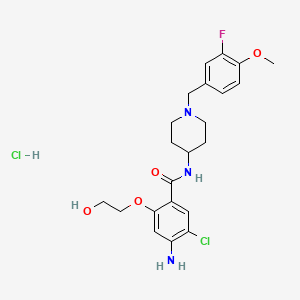

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)

![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1249058.png)

![2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)

![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)

![N-Ethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1249064.png)